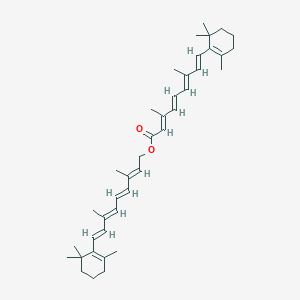

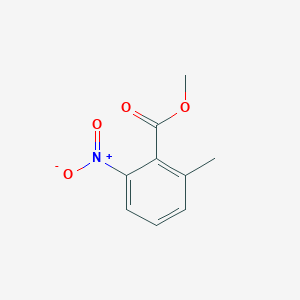

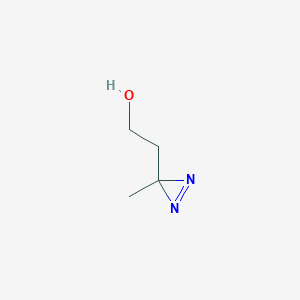

![molecular formula C11H10F3NO3 B042734 Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate CAS No. 69066-00-8](/img/structure/B42734.png)

Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate and related compounds involves chemoselective reactions and cyclization processes. For instance, the chemoselectivity in reactions between ethyl 4,4,4-trifluoroacetoacetate and various anilines was systematically studied, leading to the chemoselective synthesis of corresponding ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates, which were further cyclized to afford quinolinones (Berbasov & Soloshonok, 2003).

Molecular Structure Analysis

The molecular structure of related compounds synthesized from ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate has been elucidated through various spectroscopic techniques. For example, the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was determined through X-ray diffraction, revealing the molecule's conformation and intermolecular interactions (Kumar et al., 2016).

Chemical Reactions and Properties

Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate undergoes various chemical reactions, leading to the formation of complex molecules. A study on the activation of ethyl bromofluoroacetate employing a visible light-mediated, Eosin Y catalyzed photoredox transformation reported the efficient synthesis of bisindolyl and bisanilinoyl acetate derivatives (Jadhav, Bakshi, & Singh, 2015).

Physical Properties Analysis

Research on related compounds provides insights into the physical properties of ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate derivatives. Spectroscopic analysis, including FT-IR, FT-Raman, and NMR, along with molecular docking studies, have been utilized to understand the physical characteristics and potential biological activity of these compounds (El-Azab et al., 2016).

Chemical Properties Analysis

The chemical properties of ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate derivatives are influenced by their molecular structure and the presence of functional groups. Studies on the trifluoroacetylation of ethyl compounds have contributed to understanding the reactivity and synthesis of fluorinated organic compounds, showcasing the chemical versatility of ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate (Usachev, Bizenkov, & Sosnovskikh, 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Compounds

Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate is utilized in the synthesis of fluorinated compounds. For instance, Yavari, Nasiri, and Djahaniani (2005) demonstrated its application in producing fluorinated pyrrole derivatives with observed atropisomerism, highlighting its role in creating compounds with potential atropisomeric properties (Yavari, Nasiri, & Djahaniani, 2005).

Organic Synthesis and Chemical Transformations

The compound is also a key precursor in multi-component reactions (MCRs), as illustrated by Wang et al. (2012), where it was used to synthesize ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives. This showcases its versatility in facilitating the synthesis of complex fluorinated heterocycles (Wang et al., 2012).

Medicinal Chemistry Applications

In medicinal chemistry, ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate derivatives are explored for their potential biological activities. Berbasov and Soloshonok (2003) researched the chemoselectivity of reactions involving ethyl 4,4,4-trifluoroacetoacetate and anilines, leading to products with potential pharmaceutical relevance, such as quinolinones (Berbasov & Soloshonok, 2003).

Exploration of Chemical Properties

Marull, Lefebvre, and Schlosser (2004) investigated the condensation reactions of ethyl 4,4,4-trifluoroacetoacetate with anilines, demonstrating the synthesis of intermediates crucial for creating quinolinones and exploring the reactivity and properties of these compounds (Marull, Lefebvre, & Schlosser, 2004).

Development of Novel Organic Compounds

The research also extends to the marine biology domain, where compounds with structural similarities have been isolated from marine fungi, indicating the potential for discovering new bioactive compounds with unique structures and properties (Wu et al., 2010).

Safety And Hazards

The safety and hazards information for Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate is not available in the search results.

Zukünftige Richtungen

The future directions for Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate are not available in the search results.

Please note that this information is based on the search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature or databases.

Eigenschaften

IUPAC Name |

ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3/c1-2-18-10(17)9(16)15-8-5-3-7(4-6-8)11(12,13)14/h3-6H,2H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYUCSLOJVMSLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=C(C=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

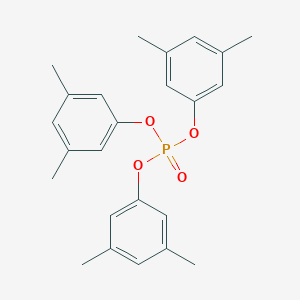

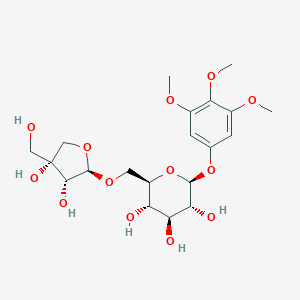

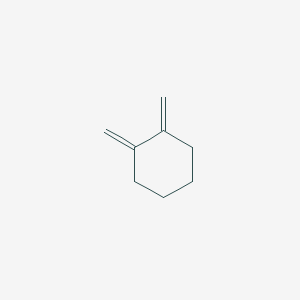

![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B42670.png)

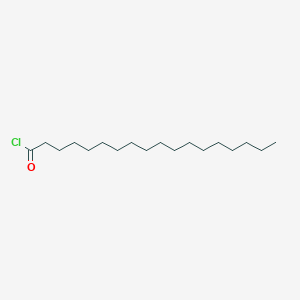

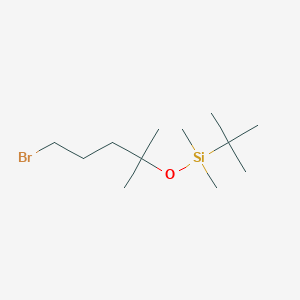

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42677.png)

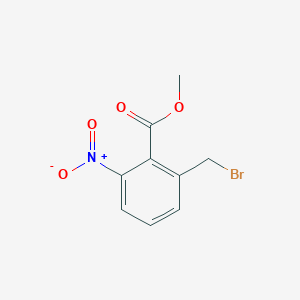

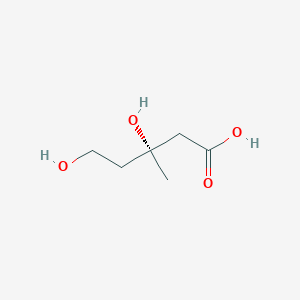

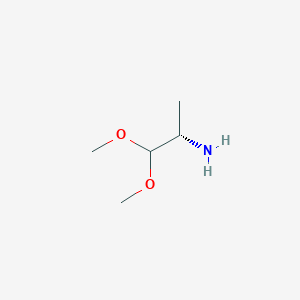

![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate](/img/structure/B42683.png)